molecular formula C18H21Cl2N7O2 B610195 Prexasertib dihydrochloride CAS No. 1234015-54-3

Prexasertib dihydrochloride

カタログ番号 B610195
CAS番号: 1234015-54-3
分子量: 438.313
InChIキー: KMEIPKXRCJTZBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of prexasertib and its derivatives has been enabled by continuous-flow solid-phase synthesis . This strategy merges solid-phase synthesis and continuous-flow operation, enabling automated multistep syntheses of active pharmaceutical ingredients .


Molecular Structure Analysis

Prexasertib belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Chemical Reactions Analysis

Prexasertib has shown to induce DNA damage and tumor cells apoptosis . It has also demonstrated efficacy in early clinical trials when combined with other drugs .


Physical And Chemical Properties Analysis

Prexasertib dihydrochloride has a molecular formula of C18H21Cl2N7O2 and a molecular weight of 438.31 . It is a light yellow to yellow solid .

科学的研究の応用

Specific Scientific Field

Cancer Chemotherapy and Pharmacology

Summary of the Application

Prexasertib is a small ATP-competitive selective inhibitor of checkpoint kinases 1 and 2 (CHK1 and CHK2). These kinases play a crucial role in DNA replication and DNA damage response .

Methods of Application or Experimental Procedures

In preclinical studies, prexasertib has been used in monotherapy to induce DNA damage and tumor cell apoptosis . It has also been used in combination with other drugs such as antimetabolites, PARP inhibitors, and platinum-based chemotherapy .

Results or Outcomes

The preclinical data and early clinical studies advocate the use of prexasertib in solid tumors both in monotherapy and in combination with other drugs . The safety and the efficacy of combination therapies with prexasertib need to be better evaluated in ongoing clinical trials .

Application in Acute Myeloid Leukemia (AML) Treatment

Specific Scientific Field

Hematology

Summary of the Application

The treatment of AML has improved in recent years by targeted therapy for subgroups of patients, expanded indications for allogeneic stem cell transplantation (allo-SCT), and surveillance of residual or arising leukemia .

Results or Outcomes

Clinical studies showed that prexasertib significantly and sustainably improved leukemia-free survival with a good safety profile . Patients less than 60 years old in CR after one induction and/or with a normal karyotype would particularly benefit from the association .

Application in Breast Cancer Treatment

Specific Scientific Field

Oncology

Summary of the Application

Prexasertib has been used in trials studying the treatment of breast cancer . It is being explored as a potential therapeutic option for patients with breast cancer, particularly those with advanced or metastatic disease .

Methods of Application or Experimental Procedures

In clinical trials, prexasertib is administered to patients with breast cancer to evaluate its safety, tolerability, and efficacy . The dosage and administration schedule may vary depending on the specific trial protocol .

Application in Ovarian Cancer Treatment

Specific Scientific Field

Gynecologic Oncology

Summary of the Application

Prexasertib has been used in trials studying the treatment of ovarian cancer . It is being investigated as a potential treatment option for patients with ovarian cancer, including those with recurrent or resistant disease .

Methods of Application or Experimental Procedures

In clinical trials, prexasertib is administered to patients with ovarian cancer to assess its safety, tolerability, and potential efficacy . The specific dosage and administration schedule may vary depending on the trial protocol .

Application in mCRPC Treatment

Specific Scientific Field

Urologic Oncology

Summary of the Application

Prexasertib has been used in trials studying the treatment and basic science of metastatic castration-resistant prostate cancer (mCRPC) . It is being explored as a potential therapeutic option for patients with mCRPC, particularly those who have progressed on standard therapies .

Methods of Application or Experimental Procedures

In clinical trials, prexasertib is administered to patients with mCRPC to evaluate its safety, tolerability, and efficacy . The dosage and administration schedule may vary depending on the specific trial protocol .

Application in Leukemia Treatment

Specific Scientific Field

Hematology

Summary of the Application

Prexasertib has been used in trials studying the treatment and basic science of leukemia . It is being investigated as a potential treatment option for patients with various types of leukemia, including those with recurrent or resistant disease .

Methods of Application or Experimental Procedures

In clinical trials, prexasertib is administered to patients with leukemia to assess its safety, tolerability, and potential efficacy . The specific dosage and administration schedule may vary depending on the trial protocol .

Safety And Hazards

Prexasertib is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

将来の方向性

Research continues into the efficacy of prexasertib in the treatment of various conditions . In the future, patients treated with prexasertib could be stratified using next-generation sequencing (NGS) . The safety and the efficacy of combination therapies with prexasertib need to be better evaluated in ongoing clinical trials .

特性

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2.2ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEIPKXRCJTZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prexasertib dihydrochloride

CAS RN

1234015-54-3
Record name Prexasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREXASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RFT476U2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
Z Gajdosik - Drugs of the Future, 2017 - access.portico.org
… Zn(CN)2 in the presence of Pd(PPh3)4 in DMF at 80 C leads to N-Boc-prexasertib (VII), whose Boc group is removed with HCl in EtOAc at 50 C to provide prexasertib dihydrochloride (…
Number of citations: 2 access.portico.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。